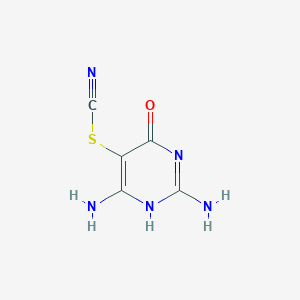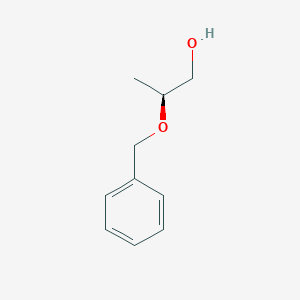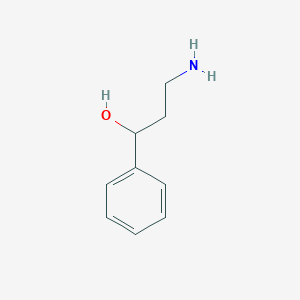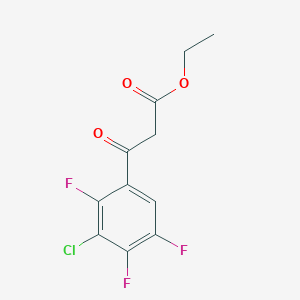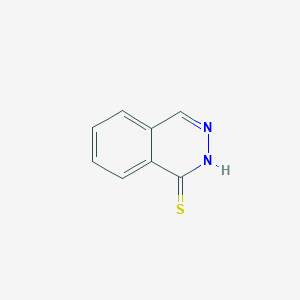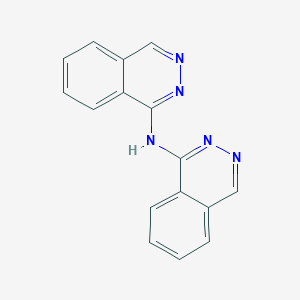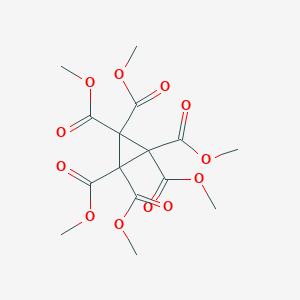
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a chemical compound with the molecular formula C15H18O12 . It has a molecular weight of 390.30 g/mol . The compound is also known by other names such as Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester and MFCD00224129 .
Molecular Structure Analysis
The InChI string for Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate isInChI=1S/C15H18O12/c1-22-7 (16)13 (8 (17)23-2)14 (9 (18)24-3,10 (19)25-4)15 (13,11 (20)26-5)12 (21)27-6/h1-6H3 . The Canonical SMILES string is COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC . Physical And Chemical Properties Analysis
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate has a molecular weight of 390.30 g/mol . It has a computed XLogP3-AA value of -0.7 , indicating its relative hydrophilicity. The compound has 0 hydrogen bond donors and 12 hydrogen bond acceptors . It has a rotatable bond count of 12 . The exact mass and monoisotopic mass are both 390.07982601 g/mol . The topological polar surface area is 158 Ų , and it has a heavy atom count of 27 .Wissenschaftliche Forschungsanwendungen
Cyclopropane and Its Derivatives
Cyclopropane is a type of cycloalkane molecule that consists of three carbon atoms linked together in a ring, with two hydrogen atoms attached to each carbon atom . It’s a simple organic compound with the molecular formula C3H6 .
Cyclopropane and its derivatives are widely used in various scientific fields, including organic chemistry, medicinal chemistry, and materials science . They are often used as building blocks in the synthesis of more complex organic compounds .
The methods of application or experimental procedures involving cyclopropane and its derivatives can vary widely depending on the specific research context . They might be used as reactants in chemical reactions, or as ligands in coordination chemistry .
The results or outcomes obtained from the use of cyclopropane and its derivatives can also vary widely. For example, in organic synthesis, they might be used to construct complex organic molecules with specific structural and functional properties .
Eigenschaften
IUPAC Name |
hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFZICYFNDUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

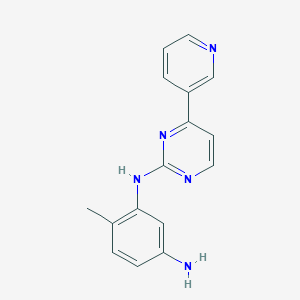
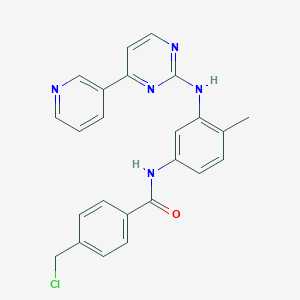
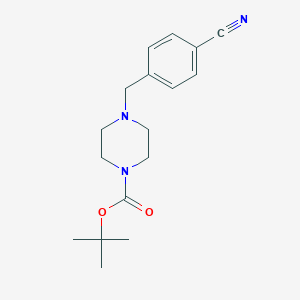
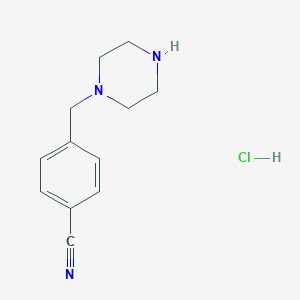
![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)
![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
